REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.[C:17](Cl)(=[O:19])[CH3:18]>CCOCC>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17](=[O:19])[CH3:18])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
14.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.185 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for a further 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drop-wise and reaction mixture
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
filtrate solvents removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |